Introduction: The Significance of the N-Methylated Glutarimide Scaffold
Introduction: The Significance of the N-Methylated Glutarimide Scaffold
An In-Depth Technical Guide to 1-Methylpiperidine-2,6-dione
1-Methylpiperidine-2,6-dione, an N-methylated derivative of glutarimide, represents a core chemical scaffold with significant implications in medicinal chemistry and organic synthesis. While the parent piperidine-2,6-dione ring is renowned as a "privileged scaffold" found in a variety of bioactive molecules, including the notorious thalidomide and its modern, highly regulated immunomodulatory derivatives (IMiDs), the N-methylated variant serves as a crucial chemical probe and building block.[1][2] Its structure allows researchers to investigate the role of the glutarimide nitrogen in biological interactions. By blocking the hydrogen-bonding capability of the N-H group, 1-methylpiperidine-2,6-dione provides a critical control compound for dissecting structure-activity relationships (SAR) in drug discovery programs targeting proteins like Cereblon (CRBN).[1] This guide offers a comprehensive overview of its chemical structure, properties, synthesis, and analytical characterization for researchers in drug development and chemical biology.
PART 1: Chemical Structure and Physicochemical Properties
Molecular Identity and Structure
The fundamental identity of 1-Methylpiperidine-2,6-dione is defined by its systematic name and unique identifiers. It is a cyclic imide featuring a six-membered piperidine ring with ketone groups at positions 2 and 6, and a methyl group attached to the nitrogen atom.
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IUPAC Name : 1-methylpiperidine-2,6-dione[3]
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Molecular Formula : C₆H₉NO₂[3]
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Molecular Weight : 127.14 g/mol
The molecule's three-dimensional conformation is critical to its reactivity and interaction with biological systems. The piperidine ring typically adopts a chair or twisted-boat conformation to minimize steric strain.
Physicochemical Data
The physical and chemical properties of a compound are essential for its handling, formulation, and application in experimental settings. The data below has been consolidated from chemical supplier technical data sheets.
| Property | Value | Source |
| Physical Form | Liquid or solid | |
| Purity | ≥97% | [3] |
| InChI Key | VUYOLIKWIVQHBC-UHFFFAOYSA-N | [3] |
| SMILES | CN1C(=O)CCCC1=O | [5] |
| Storage | Store at room temperature, sealed in dry conditions | [3] |
PART 2: Synthesis and Reactivity
Synthetic Approaches
The synthesis of substituted piperidine-2,6-diones is a well-explored area of organic chemistry, driven by their pharmaceutical importance.[1] A practical and scalable approach for constructing the piperidine-2,6-dione core involves a transition-metal-free Michael addition/intramolecular imidation cascade.[1][2] This strategy can be adapted for the synthesis of the N-methylated target compound.
The conceptual workflow involves the reaction of an appropriate methyl acetate derivative with N-methylacrylamide in the presence of a strong base like potassium tert-butoxide (KOtBu).[1]
Experimental Protocol: A Representative Synthesis
The following protocol is a conceptual adaptation of published methods for the synthesis of the piperidine-2,6-dione scaffold.[1][6]
Objective: To synthesize 1-Methylpiperidine-2,6-dione via a base-promoted cascade reaction.
Materials:
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A suitable C2-synthon (e.g., a malonic ester derivative)
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N-methylacrylamide
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Potassium tert-butoxide (KOtBu)
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Anhydrous Tetrahydrofuran (THF)
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Saturated aqueous ammonium chloride (NH₄Cl)
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Ethyl acetate (EtOAc)
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Brine (saturated NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄)
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Silica gel for column chromatography
Procedure:
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Reaction Setup: To a flame-dried, three-neck round-bottom flask under an inert nitrogen atmosphere, add the C2-synthon (1.2 eq.) and anhydrous THF. Cool the solution to 0 °C in an ice bath.
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Base Addition: Slowly add potassium tert-butoxide (KOtBu, 2.5 eq.) to the stirred solution. The choice of a strong, non-nucleophilic base is critical to deprotonate the carbon acid without competing side reactions.
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Nucleophile Addition: Add N-methylacrylamide (1.0 eq.) dropwise to the reaction mixture. The N-methylation ensures the final product is the target compound and prevents undesired reactions at the nitrogen atom.
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Reaction Progression: Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-12 hours). The cascade proceeds via a Michael addition followed by an intramolecular cyclization (imidation) to form the six-membered ring.
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Quenching: Upon completion, carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C.
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Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
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Washing: Wash the combined organic layers with water and then with brine. This removes inorganic salts and residual THF.
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Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
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Purification: Purify the crude residue by flash column chromatography on silica gel to yield the pure 1-Methylpiperidine-2,6-dione.
PART 3: Analytical Characterization and Safety
Spectroscopic Profile
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¹H NMR: The proton NMR spectrum is expected to show three distinct signals:
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A singlet around ~3.0 ppm corresponding to the three protons of the N-methyl group (N-CH₃).
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A triplet around ~2.6 ppm corresponding to the four protons on the carbons adjacent to the carbonyl groups (positions 3 and 5).
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A multiplet (likely a quintet) around ~1.9 ppm for the two protons at the central carbon (position 4).
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¹³C NMR: The carbon NMR should display four signals:
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Two signals in the carbonyl region (~170-175 ppm) for C2 and C6.
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A signal for the N-methyl carbon (~25-30 ppm).
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Signals for the aliphatic carbons C3/C5 and C4.
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Infrared (IR) Spectroscopy: The IR spectrum will be dominated by strong, sharp absorption bands in the range of 1680-1750 cm⁻¹, characteristic of the C=O stretching vibrations of the dione functionality. The absence of an N-H stretching band (~3200 cm⁻¹) distinguishes it from its non-methylated counterpart.
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Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) would show a molecular ion (M⁺) peak at m/z = 127, corresponding to the molecular weight of the compound.
Safety and Handling
According to supplier safety data, 1-Methylpiperidine-2,6-dione is associated with the following hazards.
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GHS Pictogram: GHS07 (Exclamation mark)
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Signal Word: Warning
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Hazard Statements:
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H302: Harmful if swallowed.
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H315: Causes skin irritation.
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H319: Causes serious eye irritation.
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H335: May cause respiratory irritation.
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Precautionary Statements:
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P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
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P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
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Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated chemical fume hood.
References
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The Good Scents Company. 1-methyl piperidine, 626-67-5. [Link]
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ChemBuyersGuide.com. Hallochem Pharma Co.,Ltd.. [Link]
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ChemWhat. 1,2,3,4-tetrachlorocyclopentane CAS#: 1122-14-1. [Link]
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Wikipedia. 1-Methylpiperidine. [Link]
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ChemBK. 1-methylpiperidinium. [Link]
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PubChem. N-Methylpiperidine | C6H13N | CID 12291. [Link]
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Liu, Y. H., et al. (2025). Facile and Practical Synthesis of Substituted Piperidine‐2,6‐Diones Under Transition‐Metal Free Condition. PMC. [Link]
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ResearchGate. Approaches for the synthesis of piperidine‐2,6‐diones. [Link]
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ResearchGate. Scheme S11: Synthesis of piperidine-2,6-dione derivatives 4a-c. [Link]
Sources
- 1. Facile and Practical Synthesis of Substituted Piperidine‐2,6‐Diones Under Transition‐Metal Free Condition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 1-Methylpiperidine-2,6-dione | 25077-25-2 [sigmaaldrich.com]
- 4. 1-Methylpiperidine-2,6-dione | 25077-25-2 [sigmaaldrich.com]
- 5. 25077-25-2|1-Methylpiperidine-2,6-dione|BLD Pharm [bldpharm.com]
- 6. researchgate.net [researchgate.net]
